molecular formula C26H29NO2 B1683011 4-Hydroxytamoxifen CAS No. 68047-06-3

4-Hydroxytamoxifen

Cat. No. B1683011
CAS RN: 68047-06-3
M. Wt: 387.5 g/mol
InChI Key: TXUZVZSFRXZGTL-QPLCGJKRSA-N
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Description

4-Hydroxytamoxifen (4-HT) is the active metabolite of tamoxifen . It binds estrogen receptors (ER) and estrogen-related receptors (ERR) with estrogenic and anti-estrogenic effects . It is a cell permeable, selective estrogen receptor modulator (SERM) . It is an antiestrogenic agent and one of the active metabolites of tamoxifen, formed upon its hydroxylation cytochrome P4502D6 (CYP2D6) .


Synthesis Analysis

A series of 4-Hydroxytamoxifen analogues were synthesized using McMurry reactions of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds . Their cytotoxic activity was evaluated in vitro on four human malignant cell lines (MCF-7, MDA-MB 231, A2058, HT-29) .


Molecular Structure Analysis

Molecular docking is one of the most frequently used techniques in structure-based drug design . It can predict the binding-conformation and interactions of small molecules to the appropriate binding site within the target protein . Structural analysis showed that tamoxifen and its metabolites bound HSA via both hydrophobic and hydrophilic interactions .


Chemical Reactions Analysis

4-Hydroxytamoxifen (OHT) is an anti-cancer drug that induces apoptosis in breast cancer cells . Lipidomic and metabolomic analyses revealed increases in ceramide, diacylglycerol and triacylglycerol, and decreases in citrate, respectively .


Physical And Chemical Properties Analysis

The molecular formula of 4-Hydroxytamoxifen is C24H22O4 . It has a molecular weight of 374.4 g/mol . The computed properties include XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 7 .

Scientific Research Applications

Carcinogenicity Assessment

A study conducted by Sauvez et al. (1999) found that 4-hydroxytamoxifen, when applied cutaneously, does not exhibit carcinogenic properties in female rats. The study also noted a reduction in the incidence of spontaneous mammary and hypophyseal tumors in the treated animals, suggesting a potential role in cancer prevention or treatment (Sauvez et al., 1999).

Free Radical Formation

Davies et al. (1997) demonstrated that 4-hydroxytamoxifen, when broken down by a peroxidase/H2O2 system, generates free radicals. This radical formation was linked to DNA damage, suggesting a potential mechanism of action for the compound in cancer treatment (Davies et al., 1997).

Sensitization of Breast Cancer Cells

Pawlik et al. (2015) found that isothiocyanates present in cruciferous plants can sensitize cancer cells to 4-hydroxytamoxifen. The combination of these substances led to a more effective reduction in breast cancer cell viability and clonogenic potential than treatment with 4-hydroxytamoxifen alone, indicating its potential in combination therapy for estrogen receptor-positive breast tumors (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).

Mitochondrial Effects

Cardoso et al. (2002) studied the effects of 4-hydroxytamoxifen on mitochondrial permeability transition and bioenergetic functions. They found that it protects against mitochondrial swelling, depolarization, and uncoupling of respiration, indicating its potential role in understanding the mechanisms underlying cell death and toxic effects (Cardoso, Almeida, & Custódio, 2002).

In Vitro and In Vivo Antiparasitic Activity

Weinstock et al. (2019) demonstrated that tamoxifen and its active metabolite, 4-hydroxytamoxifen, exhibit significant activity against the human parasite Plasmodium falciparum in vitro and the rodent parasite Plasmodium berghei in vivo. This suggests a potential use for 4-hydroxytamoxifen in the prevention or treatment of malaria (Weinstock et al., 2019).

Interaction with Estrogen Receptors

Terakawa et al. (1988) investigated the effects of 4-hydroxytamoxifen on the proliferation of human endometrial adenocarcinoma cells. The study found that it effectively binds to cytoplasmic estrogen receptors, inhibiting the growth of cancer cells in estrogen receptor-positive tumors (Terakawa, Shimizu, Ikegami, Tanizawa, & Matsumoto, 1988).

Local Percutaneous Administration

Mauvais-Javis et al. (1986) explored the percutaneous administration of 4-hydroxytamoxifen to breast cancer patients. The study showed that 4-hydroxytamoxifen passes through the skin, concentrates in breast tissue, and avoids hepatic metabolism, suggesting its potential use in the treatment of hormone-dependent benign breast diseases (Mauvais-Javis, Baudot, Castaigne, Banzet, & Kuttenn, 1986).

Safety And Hazards

4-Hydroxytamoxifen is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves/protective clothing/eye protection/face protection, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Tamoxifen, a selective estrogen receptor modulator widely used to treat breast cancer, has shown promising results in the treatment of Duchenne muscular dystrophy (DMD) stem cell-derived cardiomyocytes . In addition, there is a push to increase the use of chemopreventive agents with proven efficacy, such as tamoxifen and raloxifene, in the prevention of breast cancer .

properties

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022384
Record name (Z)-4-Hydroxytamoxifen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.
Record name Afimoxifene
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Product Name

Afimoxifene

CAS RN

68047-06-3, 68392-35-8
Record name 4-Hydroxytamoxifen
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Record name trans-4-Hydroxytamoxifen
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Record name Afimoxifene
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Record name (Z)-4-Hydroxytamoxifen
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Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
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Record name (Z)-4-Hydroxytamoxifen
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Record name HYDROXYTAMOXIFEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,100
Citations
P Coward, D Lee, MV Hull… - Proceedings of the …, 2001 - National Acad Sciences
… By using this assay, we determined that the estrogen diethylstilbestrol (DES) and the antiestrogens tamoxifen (TAM) and 4-hydroxytamoxifen (4-OHT) bind to ERRγ with submicromolar …
Number of citations: 341 www.pnas.org
D Sun, G Chen, RW Dellinger… - Breast Cancer …, 2006 - breast-cancer-research …
… of TAM and one of its major active metabolites, 4-hydroxytamoxifen (4-OH-TAM), is via … (TAM-N +-glucuronide) and the 4-hydroxytamoxifen quaternary ammonium glucuronides (trans-4-…
G Chen, S Yin, S Maiti, X Shao - Journal of biochemical and …, 2002 - Wiley Online Library
… Our studies on the sulfation of 4‐OH‐TAM demonstrated that 4‐hydroxytamoxifen can be sulfated by human liver and human intestinal cytosols. Human phenol‐sulfating …
Number of citations: 45 onlinelibrary.wiley.com
R Löser, K Seibel, W Roos, U Eppenberger - European Journal of Cancer …, 1985 - Elsevier
This study demonstrates in vivo and in vitro properties of the non-steroidal antiestrogens tamoxifen (TAM), 4-OH-tamoxifen (4-OH-TAM) and 3-OH-tamoxifen (K 060 E). In immature …
Number of citations: 94 www.sciencedirect.com
JS Samaddar, VT Gaddy, J Duplantier… - Molecular cancer …, 2008 - AACR
This study identifies macroautophagy as a key mechanism of cell survival in estrogen receptor–positive (ER + ) breast cancer cells undergoing treatment with 4-hydroxytamoxifen (4-…
Number of citations: 224 aacrjournals.org
HK Crewe, LM Notley, RM Wunsch, MS Lennard… - Drug Metabolism and …, 2002 - ASPET
… metabolite,trans-4-hydroxytamoxifen. Biotransformation by … with tamoxifen ortrans-4-hydroxytamoxifen under conditions … metabolite, trans-4-hydroxytamoxifen, which has enhanced …
Number of citations: 322 dmd.aspetjournals.org
EL Rickert, S Oriana, C Hartman-Frey… - Bioconjugate …, 2010 - ACS Publications
… estrogen receptor ligand 4-hydroxytamoxifen was attached to … We further characterized a 4-hydroxytamoxifen analogue … , mode of action to 4-hydroxytamoxifen, as the fluorescent …
Number of citations: 33 pubs.acs.org
JMG Schafer, H Liu, DJ Bentrem, JW Zapf, VC Jordan - Cancer Research, 2000 - AACR
The active metabolite of tamoxifen, 4-hydroxytamoxifen (4-OHT), is used in the laboratory for mechanistic studies of antiestrogen action. This compound binds to the estrogen receptor α (…
Number of citations: 150 aacrjournals.org
M Obrero, VY David, DJ Shapiro - Journal of Biological Chemistry, 2002 - ASBMB
… We show that TAM and its active metabolite, 4-hydroxytamoxifen (OHT), can actively induce programmed cell death through distinct ER-dependent and ER-independent pathways. The …
Number of citations: 134 www.jbc.org
P Bourassa, S Dubeau, GM Maharvi, AH Fauq… - Biochimie, 2011 - Elsevier
… Endoxifen formed stronger complexes than tamoxifen and 4-hydroxytamoxifen. ► The complexation of tamoxifen and its metabolites induced protein unfolding. ► HSA can be used to …
Number of citations: 102 www.sciencedirect.com

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